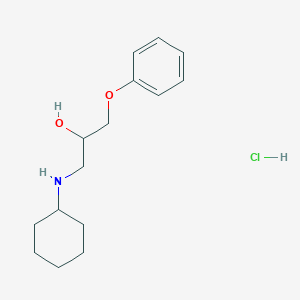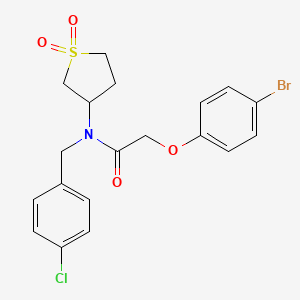
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride
Übersicht
Beschreibung
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride is a chemical compound that is commonly used in scientific research. It is a beta-adrenergic receptor antagonist that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride involves its binding to the beta-adrenergic receptor. This binding prevents the receptor from interacting with its natural ligands, which are hormones such as epinephrine and norepinephrine. By blocking the beta-adrenergic receptor, this compound can reduce heart rate and blood pressure, which makes it useful for treating conditions such as hypertension and arrhythmia.
Biochemical and Physiological Effects:
In addition to its effects on heart rate and blood pressure, 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride has a variety of other biochemical and physiological effects. It has been shown to reduce the release of insulin from the pancreas, which makes it useful for studying the mechanisms of insulin secretion. It has also been shown to have anti-inflammatory effects, which may make it useful for treating conditions such as asthma and chronic obstructive pulmonary disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are many future directions for research involving 1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride. One area of interest is the development of new beta-blockers that are more effective and have fewer side effects than current drugs. Another area of interest is the use of this compound in studies of insulin secretion, inflammation, and other physiological processes. Finally, researchers may investigate the use of this compound in the treatment of various diseases, such as hypertension, arrhythmia, and asthma.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylamino)-3-phenoxy-2-propanol hydrochloride has a variety of scientific research applications. It is commonly used in studies of the beta-adrenergic receptor, which plays a critical role in regulating heart rate and blood pressure. This compound has been shown to be an effective antagonist of the beta-adrenergic receptor, which makes it useful for studying the mechanisms of action of beta-blockers.
Eigenschaften
IUPAC Name |
1-(cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15;/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGFSFAMUBOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(1-carboxyethyl)thio]-1-naphthoic acid](/img/structure/B4084652.png)
![2-{3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4084653.png)


![6-chloro-3-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B4084671.png)
![2-(1-adamantyl)-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4084677.png)
![methyl 4-[6-amino-5-cyano-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B4084680.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-phenylpropanamide](/img/structure/B4084695.png)

![7-hydroxy-3-(4-methylphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B4084706.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4084729.png)
![ethyl 5'-[(2-phenoxypropanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B4084738.png)

![N-(3,5-dichloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4084756.png)